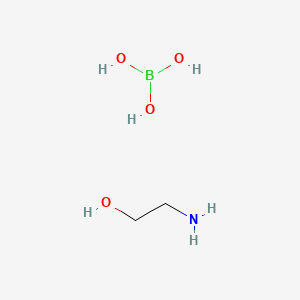

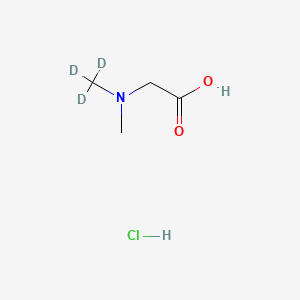

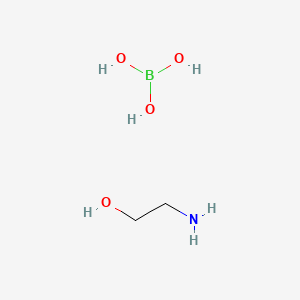

(2-Hydroxyethyl)ammonium dihydrogen orthoborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. Es un éster de borato formado a partir de la reacción del ácido bórico y la 2-aminoetanol. Este compuesto es conocido por sus propiedades únicas y aplicaciones en varios campos, incluyendo química, biología e industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El dihidrogeno ortoborato de (2-hidroxietil)amonio se sintetiza típicamente mediante la reacción del ácido bórico (H₃BO₃) con 2-aminoetanol (C₂H₇NO). La reacción se lleva a cabo en un medio acuoso, donde el ácido bórico y la 2-aminoetanol se mezclan en una proporción molar de 1:1. La reacción se lleva a cabo a temperatura ambiente, y el producto se obtiene evaporando el disolvente .

Métodos de producción industrial

En entornos industriales, la producción de dihidrogeno ortoborato de (2-hidroxietil)amonio sigue una ruta sintética similar, pero a mayor escala. La reacción se lleva a cabo en grandes reactores, y el producto se purifica mediante cristalización u otras técnicas de separación para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

El dihidrogeno ortoborato de (2-hidroxietil)amonio experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes ésteres de borato.

Reducción: Se puede reducir a compuestos de borato más simples.

Sustitución: El grupo hidroxilo en el compuesto se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno (H₂O₂) o el permanganato de potasio (KMnO₄).

Reducción: Se emplean típicamente agentes reductores como el borohidruro de sodio (NaBH₄).

Sustitución: Se pueden utilizar varios reactivos, incluyendo haluros de alquilo y cloruros de acilo, para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir diferentes ésteres de borato, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de borato sustituidos .

Aplicaciones Científicas De Investigación

El dihidrogeno ortoborato de (2-hidroxietil)amonio tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como catalizador en varias reacciones químicas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antifúngicas.

Medicina: Se está investigando su posible uso en sistemas de administración de fármacos y como agente terapéutico.

Industria: Se utiliza en la producción de productos químicos especiales y como aditivo en varios procesos industriales

Mecanismo De Acción

El mecanismo de acción del dihidrogeno ortoborato de (2-hidroxietil)amonio implica su interacción con dianas moleculares y vías específicas. El compuesto puede interactuar con enzimas y proteínas, afectando su actividad y función. También puede interferir con los procesos celulares, lo que lleva a sus efectos biológicos observados .

Comparación Con Compuestos Similares

Compuestos similares

Borato de etanolamina: Similar en estructura, pero difiere en la proporción de ácido bórico a etanolamina.

Borato de monoetanolamina: Otro compuesto relacionado con diferente estequiometría y propiedades.

Singularidad

El dihidrogeno ortoborato de (2-hidroxietil)amonio es único debido a su estructura molecular específica y el equilibrio del ácido bórico y la 2-aminoetanol. Esto le da propiedades y aplicaciones distintas en comparación con otros compuestos similares .

Propiedades

Número CAS |

68586-07-2 |

|---|---|

Fórmula molecular |

C2H7NO.BH3O3 C2H10BNO4 |

Peso molecular |

122.92 g/mol |

Nombre IUPAC |

2-aminoethanol;boric acid |

InChI |

InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H |

Clave InChI |

QIDCRGDFWRMBJC-UHFFFAOYSA-N |

SMILES canónico |

B(O)(O)O.C(CO)N |

Descripción física |

Liquid, Other Solid; Other Solid; Liquid Liquid |

Números CAS relacionados |

68797-44-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12298111.png)

![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid](/img/structure/B12298124.png)

![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)

![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)